molecular formula C14H20N2O2 B13581498 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide

4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide

Katalognummer: B13581498
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: XMXMLUYGIKRBTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications, including its use in drug development for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

4-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-18-13-4-2-11(3-5-13)10-12-6-8-16(9-7-12)14(15)17/h2-5,12H,6-10H2,1H3,(H2,15,17)

InChI-Schlüssel

XMXMLUYGIKRBTJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC2CCN(CC2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.